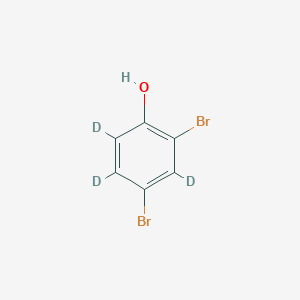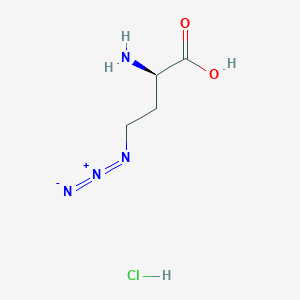
(2R)-2-amino-4-azidobutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is a synthetic organic compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N3) attached to the butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-azidobutanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (2R)-2-amino-4-chlorobutanoic acid.
Azidation Reaction: The chlorobutanoic acid is then subjected to an azidation reaction, where the chlorine atom is replaced by an azido group. This reaction is usually carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Hydrochloride Formation: The resulting (2R)-2-amino-4-azidobutanoic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R)-2-amino-4-azidobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products
Amino Derivatives: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
科学的研究の応用
(2R)-2-amino-4-azidobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole derivatives.
Biology: Employed in the study of protein labeling and modification due to its azido group, which can undergo bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-2-amino-4-azidobutanoic acid;hydrochloride involves its ability to undergo bioorthogonal reactions, particularly the azide-alkyne cycloaddition. This reaction allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The azido group serves as a molecular handle that can be targeted by specific reagents, enabling precise control over chemical transformations.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride: Similar in structure but contains a sulfanyl group instead of an azido group.
®-2-amino-4,6-dichloropyrimidine: Contains a pyrimidine ring with amino and dichloro substituents.
Uniqueness
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is unique due to its azido group, which imparts distinct reactivity and enables bioorthogonal chemistry. This makes it particularly valuable for applications in chemical biology and medicinal chemistry, where selective and efficient labeling of biomolecules is essential.
特性
分子式 |
C4H9ClN4O2 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
(2R)-2-amino-4-azidobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 |
InChIキー |
MHHYJRIDKLZZEO-AENDTGMFSA-N |
異性体SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl |
正規SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)

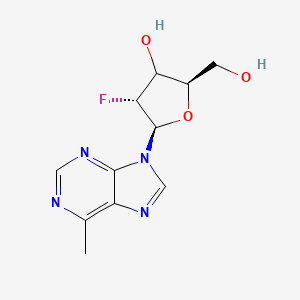
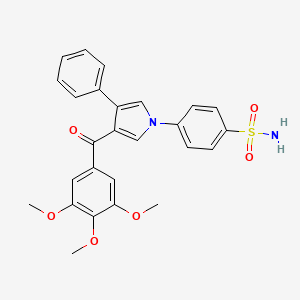
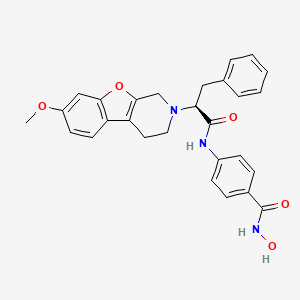
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
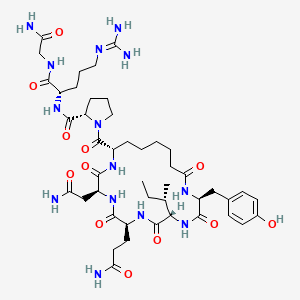
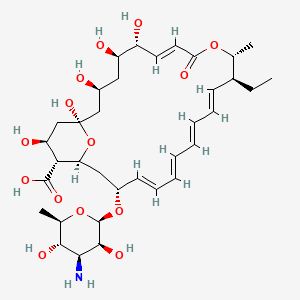
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
